2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
2-(p-Tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a naphthalene diimide (NDI) derivative characterized by a planar aromatic core fused with electron-deficient imide groups. The compound features a para-tolyl (p-tolyl) substituent at the 2-position, introducing a methyl-functionalized aryl group that modulates electronic properties and intermolecular interactions.
Properties
CAS No. |
361182-65-2 |
|---|---|
Molecular Formula |
C21H12N2O4 |
Molecular Weight |
356.337 |
IUPAC Name |
6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |
InChI Key |
NBRDAAKBSWNKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Bromination of the NDI Core
Alternative Synthetic Pathways
Stille Coupling
While less common due to the toxicity of organotin reagents, Stille coupling offers an alternative route. A model reaction using 4,9-dibromo-NDI and tributylstannyl derivatives has been reported, though regioselectivity for mono-substitution at the 2-position would require precise stoichiometric control.
Nucleophilic Aromatic Substitution
Electrophilic NDIs may undergo substitution with strongly nucleophilic aryl reagents. However, the electron-withdrawing imide groups deactivate the core, making this approach less feasible unless activating groups (e.g., methoxy) are present.
Characterization and Validation
Critical analytical data for 2-(p-tolyl)-NDI include:
Challenges and Optimization
- Regioselectivity : Bromination at the 2-position requires precise control; competing substitution at 4, 7, or 9 positions may occur without directing groups.
- Catalyst Loading : Increasing Pd(PPh₃)₄ to 5 mol% improves yield but risks homocoupling byproducts.
- Solvent Systems : Dimethylacetamide (DMA) enhances solubility of NDIs but may necessitate higher temperatures.
Industrial and Research Applications
The para-tolyl group enhances solubility in organic solvents, making this compound valuable for:
Chemical Reactions Analysis
Chemical Reactions Involving 2-(p-tolyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone
This compound can participate in various chemical reactions, including oxidation, which involves adding oxygen or removing hydrogen. The specific conditions for these reactions depend on the desired outcome and may require careful monitoring of temperature and pressure.
Oxidation Reactions
Oxidation reactions are crucial for modifying the chemical properties of 2-(p-tolyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone. These reactions can lead to the formation of new compounds with enhanced reactivity or stability.
Benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone
This parent compound has a molecular formula of C14H6N2O4 and a molecular weight of 266.2084 g/mol . It serves as a base structure for various derivatives, including those with different substituents like the p-tolyl group.
Other Derivatives
Other derivatives of benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone include compounds with different functional groups, such as 2,7-bis(pyridin-4-ylmethyl)benzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone, which has a molecular weight of 448.4 g/mol . These derivatives often exhibit unique chemical and biological properties based on their substituents.
Data Table: Comparison of Related Compounds
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antitumor Activity
- The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of benzo[lmn][3,8]phenanthroline exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that modifications in the chemical structure can enhance the potency of these compounds against specific tumor types .
- Antioxidant Properties
- Molecular Docking Studies
Applications in Materials Science
-
Dyes and Sensors
- The structural characteristics of 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone make it suitable for applications in dye production and as a component in conductivity-based sensors. Its ability to absorb light at specific wavelengths can be exploited in creating sensitive detection systems .
- Conductive Polymers
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of various derivatives of benzo[lmn][3,8]phenanthroline on human cancer cell lines. The results indicated that certain modifications significantly increased the antiproliferative activity compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | A549 (Lung) | 25 |
| Derivative A | A549 (Lung) | 10 |
| Derivative B | MCF-7 (Breast) | 15 |
Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone could reduce oxidative stress markers in cellular models.
| Treatment | Lipid Peroxidation Inhibition (%) |
|---|---|
| Control | 0 |
| Compound (10 µM) | 30 |
| Compound (20 µM) | 50 |
Mechanism of Action
The mechanism by which 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Alkyl-Substituted NDIs
2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-C8) :
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-OD) :
Aryl-Substituted NDIs
- 2,7-Diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-Ph): Substituents: Phenyl groups. Properties: Rigid π-conjugation, strong intermolecular stacking, LUMO = -3.9 eV. Applications: Non-fullerene acceptors in photovoltaics and blue OLEDs .
2,7-Bis(4-(2-(2-ethylhexyl)thiazol-4-yl)phenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NBIT) :
Fluorinated NDIs
- 2,7-Bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-C4F) :
Hydrophilic and Bioactive NDIs
- 2,7-Bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CM03): Substituents: Morpholinopropyl and amino groups. Properties: Water solubility, molecular weight = 831.08 g/mol. Applications: G-quadruplex DNA targeting in pancreatic cancer therapy (IC₅₀ = 50 nM) .
2,7-Bis-(2-hydroxy-ethyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone :
Data Tables
Table 1: Structural and Electronic Properties of Selected NDIs
Biological Activity
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, also known as 2,7-di-p-tolyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone (CAS Number: 989-74-2), is a complex organic compound with significant potential in various biological applications. Its unique structure allows for interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C28H18N2O4
- Molecular Weight : 446.45 g/mol
- Physical State : Solid
- Melting Point : >370 °C
- Boiling Point : 734.0 ± 60.0 °C (predicted)
- Density : 1.436 ± 0.06 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with DNA and other cellular components. It is believed to exert its effects through the following mechanisms:
- DNA Intercalation : The compound can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | DNA intercalation |
| MCF-7 (breast cancer) | 4.8 | Enzyme inhibition |
| A549 (lung cancer) | 6.0 | Induction of ROS |
These findings suggest that the compound could be further developed as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it has activity against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This broad-spectrum antimicrobial activity indicates its potential use in treating infections.
Case Study 1: Anticancer Effects in Vivo
A recent study investigated the effects of the compound on tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : Average of 150 mm³
- Treated Group Tumor Size : Average of 70 mm³ after four weeks of treatment
This study supports the potential use of this compound as an effective anticancer agent.
Case Study 2: Mechanistic Studies
Mechanistic studies have revealed that the compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic changes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, and how is structural validation performed?
- Methodology : Synthesis typically involves condensation of naphthalene tetracarboxylic dianhydride with p-toluidine derivatives under reflux conditions. Purification via column chromatography (silica gel, chloroform/methanol) is critical. Structural validation uses:
- NMR : To confirm substituent integration and aromatic proton environments.
- X-ray crystallography : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and torsion angles (e.g., C14–C8–C9–C10 = −1.0°) .
- Mass spectrometry : Validates molecular weight (e.g., C14H6N2O4 = 266.21 g/mol) .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodology : Assume potential acute toxicity due to structural analogs. Implement:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill management : Absorb with dry sand; avoid water to prevent dispersion .
- Disposal : Engage licensed waste facilities for incineration .
Advanced Research Questions
Q. How can synthetic yields of 2-(p-tolyl)-substituted derivatives be optimized while minimizing side products?
- Methodology :
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions with aryl halides.
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression .
Q. What strategies resolve discrepancies between computational predictions and experimental UV-Vis spectra?
- Methodology :
- Solvent correction : Apply polarizable continuum models (PCM) in TD-DFT calculations to account for solvent effects.
- Crystal packing analysis : Compare experimental spectra with X-ray-derived molecular geometries (e.g., dihedral angles like N2–C7–C8–C14 = −4.6°) .
- Purity verification : Use HRMS to exclude impurities affecting absorbance .
Q. How can solubility be enhanced for photovoltaic or sensor applications?
- Methodology :
- Functionalization : Introduce alkyl chains (e.g., hexyl or octyl groups) via Suzuki-Miyaura coupling .
- Solvent optimization : Test DMSO/chloroform mixtures; sonicate at 37°C to improve dissolution .
- Thermal stability : Confirm decomposition temperature (>250°C) via TGA to ensure operational durability .
Q. What approaches reconcile conflicting reports on thermal stability and decomposition pathways?
- Methodology :
- Controlled TGA : Perform under nitrogen vs. air to identify oxidative vs. pyrolytic decomposition.
- Byproduct analysis : Use GC-MS to detect CO and NOx, which indicate combustion pathways .
- Batch consistency : Validate purity via HPLC (>97%) to exclude impurities accelerating degradation .
Q. How are computational models validated against crystallographic data for charge transport studies?
- Methodology :
- DFT optimization : Compare calculated bond lengths (e.g., C–C = 1.42 Å) with X-ray data (0.005 Å mean deviation) .
- Charge mobility simulation : Use Marcus theory with reorganization energies derived from molecular vibrations .
Contradiction Analysis
Q. How to address inconsistent GHS hazard classifications across literature sources?
- Methodology :
- Source prioritization : Favor peer-reviewed studies over vendor SDS (e.g., Combi-Blocks SDS lacks toxicity data) .
- Analog extrapolation : Apply hazard data from structurally similar compounds (e.g., naphthalene diimides) .
- Precautionary principle : Assume acute toxicity and enforce strict handling protocols despite data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
